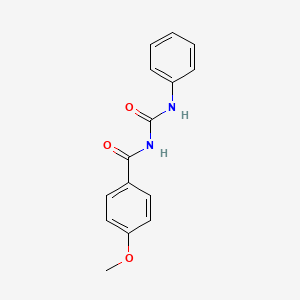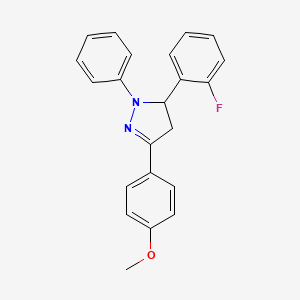![molecular formula C13H11ClN4OS B5224143 6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine](/img/structure/B5224143.png)
6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine typically involves multiple steps, starting with the preparation of the 2-(4-chlorophenoxy)ethyl intermediate. This intermediate is then reacted with a purine derivative under specific conditions to introduce the sulfanyl group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing purification techniques like crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the substituent groups.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenoxy moiety.
Applications De Recherche Scientifique
6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the biological activity of purine derivatives and their interactions with biomolecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, affecting cellular processes like DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A related compound with a chlorine atom at the 6-position of the purine ring.
6-Mercaptopurine: A purine derivative with a mercapto group at the 6-position, used as a chemotherapy agent.
6-Amino-9-[2-(4-chlorophenoxy)ethyl]-9H-purine-8-sulfonic acid: Another derivative with a similar structure but different functional groups.
Uniqueness
6-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
6-[2-(4-chlorophenoxy)ethylsulfanyl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c14-9-1-3-10(4-2-9)19-5-6-20-13-11-12(16-7-15-11)17-8-18-13/h1-4,7-8H,5-6H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEOTLHZKJQCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCSC2=NC=NC3=C2NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B5224094.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)
![2-(3-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5224114.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5224123.png)
![1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B5224124.png)
![N-[(4-butoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B5224127.png)
![1-(2-fluorophenyl)-4-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5224131.png)

